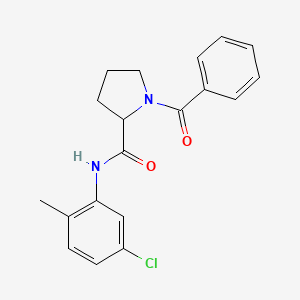![molecular formula C24H31N3O4 B6009573 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide](/img/structure/B6009573.png)
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is an important target in the treatment of hematologic malignancies.
Mécanisme D'action
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide works by inhibiting the activity of BTK, which is a key signaling molecule in B cells and other immune cells. BTK plays a critical role in the survival and proliferation of cancer cells, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
The inhibition of BTK by 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide leads to a number of biochemical and physiological effects, including the suppression of cell proliferation and induction of cell death in cancer cells. It also leads to the inhibition of various signaling pathways that are important for the survival and growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide as a research tool is its high selectivity for BTK, which makes it a valuable tool for studying the role of BTK in cancer and other diseases. However, like all small molecule inhibitors, 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide has certain limitations, including the potential for off-target effects and the need for careful optimization of dosing and administration to achieve optimal results.
Orientations Futures
There are several potential future directions for research on 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide and related compounds. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells, which may be more effective than single-agent therapies. Another area of interest is the development of more selective inhibitors of BTK that may have fewer off-target effects. Finally, there is ongoing research into the use of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide in combination with immunotherapy agents, which may enhance the anti-tumor immune response and improve outcomes for cancer patients.
Méthodes De Synthèse
The synthesis of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide involves several steps, including the preparation of the key intermediate N-[1-(4-pyridinyl)propyl]benzamide, which is then coupled with 4-piperidinol in the presence of a coupling agent. The resulting intermediate is then treated with 3-methoxypropanoyl chloride to form the final product.
Applications De Recherche Scientifique
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide has been extensively studied in preclinical models of various types of cancer, including B cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. It has been shown to have potent anti-tumor activity, both as a single agent and in combination with other drugs.
Propriétés
IUPAC Name |
4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-(1-pyridin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-3-22(18-8-13-25-14-9-18)26-24(29)19-4-6-20(7-5-19)31-21-10-15-27(16-11-21)23(28)12-17-30-2/h4-9,13-14,21-22H,3,10-12,15-17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWHJWBLCCKUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6009497.png)

![3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6009518.png)
![3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6009524.png)
![4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6009537.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6009540.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B6009548.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-hydroxybutyl)propanamide](/img/structure/B6009551.png)
![1-(4-chlorophenyl)-5-[(5-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6009553.png)
![2-{1-cyclopentyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6009560.png)
![3-methyl-1-(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-butanone](/img/structure/B6009565.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6009568.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-(1,3-thiazol-2-ylmethyl)ethanamine](/img/structure/B6009579.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6009582.png)